1-(3-Bromo-isoxazol-5-YL)-ethylamine
Overview
Description
1-(3-Bromo-isoxazol-5-YL)-ethylamine is a chemical compound characterized by the presence of a bromine atom attached to an isoxazole ring, which is further connected to an ethylamine group
Preparation Methods
The synthesis of 1-(3-Bromo-isoxazol-5-YL)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors.
Bromination: The isoxazole ring is then brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Amination: The brominated isoxazole is subsequently reacted with an ethylamine derivative to form the final product, this compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-Bromo-isoxazol-5-YL)-ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-isoxazol-5-YL)-ethylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets
Mechanism of Action
The mechanism of action of 1-(3-Bromo-isoxazol-5-YL)-ethylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
1-(3-Bromo-isoxazol-5-YL)-ethylamine can be compared with other similar compounds, such as:
1-(3-Bromo-isoxazol-5-YL)-2-tert-butylaminoethanol: This compound has a similar isoxazole ring but differs in the presence of a tert-butylamino group instead of an ethylamine group.
1-(3-Bromo-isoxazol-5-YL)-ethyl-carbamic acid tert-butyl ester:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKRLMLVJBZKET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280687 | |
Record name | 3-Bromo-α-methyl-5-isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-15-9 | |
Record name | 3-Bromo-α-methyl-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-α-methyl-5-isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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